molecular formula C18H13NO4S2 B4684425 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4684425
M. Wt: 371.4 g/mol
InChI Key: PTCMUIDDZCXFLR-PXNMLYILSA-N
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Description

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic derivative of the 4-thiazolidinone heterocyclic scaffold, a structure renowned in medicinal chemistry for its diverse pharmacological potential . The core thiazolidinone structure consists of a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a thioxo group at position 2 . This specific compound features a benzodioxolylmethylidene substituent at the 5-position and a 3-methoxyphenyl group at the 3-nitrogen, structural modifications designed to explore and enhance its interaction with biological targets. The 4-thiazolidinone scaffold is a "privileged structure" in probe and drug design, with documented research applications across multiple fields . Derivatives have been investigated for their antimicrobial properties, showing activity against strains of Staphylococcus aureus and Staphylococcus epidermidis . They also serve as key scaffolds in anticancer research, with certain analogs demonstrating promising activity in vitro screens against various cancer cell lines, including leukemia subpanels . Furthermore, the structural motif is found in compounds studied for antidiabetic applications, particularly as partial PPARγ agonists, and for anti-inflammatory effects through mechanisms like inhibition of cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) . The mechanism of action for thiazolidinone derivatives is not universal but is instead highly dependent on the specific substitution pattern; they can operate through enzyme inhibition, receptor modulation, or other pathways . This product is provided for research purposes to facilitate the exploration of structure-activity relationships (SAR) and biological mechanisms. It is supplied as a high-purity compound characterized by advanced analytical techniques. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c1-21-13-4-2-3-12(9-13)19-17(20)16(25-18(19)24)8-11-5-6-14-15(7-11)23-10-22-14/h2-9H,10H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCMUIDDZCXFLR-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
  • Temperature: Reflux conditions (around 80-100°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or thioethers

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may involve:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues, their structural variations, and biological activities:

Compound Name Substituents (C5/N3) Key Properties/Activities References
(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one C5: 1,3-Benzodioxole; N3: 3-methoxyphenyl Potential kinase inhibition (inferred from SAR); high thermal stability (mp >260°C inferred)
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one C5: 4-hydroxy-3-methoxybenzylidene; N3: H Crystal structure resolved; methanol solvate formation; moderate DYRK1A inhibition (IC50 ~µM range)
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (15) C5: Pyrazine; N3: H Novel synthesis; electron-deficient aromatic system may alter binding affinity
(5Z)-3-(2-Hydroxyethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (11b) C5: 3-nitrobenzylidene; N3: 2-hydroxyethyl Enhanced electron-withdrawing effects; tested for antimicrobial activity
(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) C5: 1,3-Benzodioxole; N3: 2-aminopyridine Potent DYRK1A inhibitor (IC50 = 0.033 µM); antiproliferative activity in tumor cell lines

Structural and Electronic Comparisons

  • Arylidene Substituents : The 1,3-benzodioxole group in the target compound provides a rigid, electron-rich aromatic system, contrasting with pyrazine (electron-deficient in 15 ) or nitrobenzylidene (electron-withdrawing in 11b ) .
  • N3 Substituents : The 3-methoxyphenyl group offers moderate electron-donating effects compared to 2-hydroxyethyl (11b ) or morpholine derivatives (e.g., 5c in ), which improve solubility via hydrogen bonding .

Physicochemical Properties

  • Thermal Stability : Melting points for benzodioxole-containing analogues (e.g., 3i , mp >260°C) indicate high crystallinity, advantageous for formulation .
  • Solubility : The 3-methoxy group in the target compound likely enhances lipophilicity compared to hydroxy-substituted analogues (e.g., 3c ), which may form hydrates or solvates .

Research Findings and Implications

  • Synthetic Efficiency : Microwave synthesis (e.g., 70–88% yields for 3h , 5e ) reduces reaction times (<30 min) and improves Z-selectivity compared to conventional methods .
  • SAR Insights : The 1,3-benzodioxole moiety is critical for kinase inhibition, while N3 substituents modulate cellular permeability and off-target effects .
  • Clinical Potential: Lead compounds like 5s and 3e demonstrate nanomolar efficacy, positioning the target compound as a candidate for optimization in DYRK1A-driven pathologies .

Biological Activity

The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzodioxole moiety , a thiazolidinone ring , and an aromatic substitution . This combination contributes to its distinct biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H15NO3S
Molecular Weight329.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit various enzymes involved in cell proliferation and survival, particularly in cancer cells. The mechanism involves:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of DYRK1A (Dual-specificity Tyrosine-regulated Kinase 1A), which plays a crucial role in cell cycle regulation and differentiation.
  • Antioxidant Activity : The presence of the benzodioxole group is believed to contribute to its antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. Notable findings include:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines, including:
    • Huh7 (hepatocellular carcinoma)
    • Caco2 (colorectal adenocarcinoma)
    • MDA-MB 231 (breast carcinoma)
    The IC50 values for these cell lines were reported as follows:
    • Huh7: IC50 = 12 μM
    • Caco2: IC50 = 8 μM
    • MDA-MB 231: IC50 = 15 μM
  • Selectivity for Cancer Cells : Importantly, the compound did not significantly affect normal fibroblast cells at concentrations up to 25 μM, indicating a degree of selectivity for cancerous cells over normal cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary assays indicated that it possesses moderate activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Comparative Studies with Similar Compounds

The biological activity of this compound can be compared with other thiazolidinone derivatives:

Compound NameIC50 (μM)Activity Type
(5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one8Antitumor
(5Z)-5-(6-chloro-1,3-benzodioxol-5-yl)methylidene)10DYRK1A Inhibition
(5Z)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one>25Low Activity

These comparisons highlight the potency of this compound relative to similar compounds.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step condensation reaction. Common challenges include low yields due to steric hindrance from the benzodioxole and methoxyphenyl groups. Optimization strategies include:

  • Temperature control : Reactions performed at 60–80°C in anhydrous solvents (e.g., DMF or ethanol) to minimize side reactions .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of carbonyl groups .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol to isolate the pure Z-isomer .

Q. How can the stereochemical configuration (Z/E) of the benzodioxolylmethylidene group be confirmed experimentally?

  • Methodology :

  • NMR spectroscopy : Key NOE (Nuclear Overhauser Effect) interactions between the benzodioxole protons and the thiazolidinone ring confirm the Z-configuration .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of spatial arrangement .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass spectrometry (HRMS) : Accurate mass determination to confirm molecular formula (e.g., C₂₀H₁₄N₂O₄S₂) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C=S stretch) validate core functional groups .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

  • Methodology :

  • Docking studies : Computational models suggest affinity for cyclooxygenase-2 (COX-2) due to the methoxyphenyl group’s resemblance to known COX-2 inhibitors .
  • Enzyme assays : Preliminary screening against tyrosine kinases or antimicrobial targets (e.g., E. coli DHFR) using kinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazolidinone derivatives like this compound?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-free vs. cell-based) and compound purity .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing benzodioxole with quinoxaline) to isolate contributing factors .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce premature degradation .
  • Microencapsulation : Use PLGA nanoparticles to protect the thioxo group from glutathione-mediated reduction .

Q. How does the 3-methoxyphenyl substituent influence electronic properties and reactivity?

  • Methodology :

  • DFT calculations : Analyze HOMO/LUMO distributions to predict sites for electrophilic attack .
  • Cyclic voltammetry : Measure oxidation potentials to correlate methoxy group position with redox stability .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial assays?

  • Methodology :

  • Time-kill curves : Assess bactericidal kinetics against S. aureus ATCC 25923 .
  • Resistance induction : Serial passage experiments to evaluate mutation rates under sublethal doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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